molecular formula C19H11BrN2O3S B2665562 N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-42-4

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2665562
CAS No.: 361478-42-4
M. Wt: 427.27
InChI Key: PPKACTNAUYCDHE-UHFFFAOYSA-N
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Description

“N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The synthesized compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .


Synthesis Analysis

The synthesis of these derivatives involves confirming their molecular structures by physicochemical and spectral characteristics . The NMR and IR spectroanalytical data have been used for this purpose .


Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by their physicochemical properties and spectroanalytical data . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives have been analyzed using NMR and IR spectroanalytical data .


Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) developed an environmentally benign, microwave-assisted synthesis method for 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds, which are structurally related to "N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide", exhibited significant antibacterial and antifungal activities, showcasing their potential in antimicrobial applications Raval, Naik, & Desai, 2012.

Crystal Structures and Ligand Potential

Gomes, Low, Cagide, and Borges (2015) investigated the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the bromophenyl variant. The study provided valuable insights into the molecular geometry and planarity of these compounds, which are crucial for understanding their interactions with biological targets, such as adenosine receptors Gomes, Low, Cagide, & Borges, 2015.

Adenosine Receptor Ligands

Further research by Cagide, Borges, Gomes, and Low (2015) synthesized and characterized new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential ligands for human adenosine receptors. These findings suggest that compounds structurally related to "this compound" may have therapeutic relevance in modulating adenosine receptor activity, potentially impacting treatments for conditions where adenosine plays a role Cagide, Borges, Gomes, & Low, 2015.

Antimicrobial and Antifungal Applications

Ramaganesh, Bodke, and Venkatesh (2010) synthesized a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds and evaluated their biological properties. These compounds demonstrated promising antibacterial and antifungal activities, underscoring the broad-spectrum potential of chromene-thiazole hybrids in combating microbial infections Ramaganesh, Bodke, & Venkatesh, 2010.

Mechanism of Action

The mechanism of action of these derivatives involves their antimicrobial and anticancer activities . They have been found to exhibit promising antimicrobial activity that is comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . In terms of anticancer activity, they have been found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Future Directions

The future directions for the study of these derivatives involve further exploration of their antimicrobial and anticancer activities . The aim is to overcome the challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKACTNAUYCDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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